molecular formula C12H10N4O B8446163 3-(Imidazo[1,2-b]pyridazin-6-yloxy)aniline

3-(Imidazo[1,2-b]pyridazin-6-yloxy)aniline

Cat. No.: B8446163
M. Wt: 226.23 g/mol
InChI Key: IFEQXVPYRSCGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Imidazo[1,2-b]pyridazin-6-yloxy)aniline is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-imidazo[1,2-b]pyridazin-6-yloxyaniline

InChI

InChI=1S/C12H10N4O/c13-9-2-1-3-10(8-9)17-12-5-4-11-14-6-7-16(11)15-12/h1-8H,13H2

InChI Key

IFEQXVPYRSCGDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN3C=CN=C3C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloroimidazo[1,2-b]pyridazine (1536 mg, 10.0 mmol), 3-aminophenol (1419 mg, 13.0 mmol), potassium carbonate (4146 mg, 30.0 mmol) and N-methylpyrrolidone (10 mL) was stirred at 120° C. for 48 hr. The reaction mixture was diluted with 1N aqueous sodium hydroxide solution, and extracted with ethyl acetate. The organic layer was washed with 1N aqueous sodium hydroxide solution and saturated brine, and concentrated under reduced pressure. The residue was purified by NH silica gel column chromatography (hexane/ethyl acetate=70/30→0/100), and precipitated from diisopropyl ether to give the title compound (932 mg, 41%) as a white powder.
Quantity
1536 mg
Type
reactant
Reaction Step One
Quantity
1419 mg
Type
reactant
Reaction Step One
Quantity
4146 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
41%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.